molecular formula C19H28N2O3S B11339756 Azepan-1-yl[1-(benzylsulfonyl)piperidin-4-yl]methanone

Azepan-1-yl[1-(benzylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B11339756
M. Wt: 364.5 g/mol
InChI Key: NQSUAWRZWWCFBV-UHFFFAOYSA-N
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Description

1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane is a complex organic compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing nitrogen This particular compound is characterized by the presence of a phenylmethanesulfonyl group attached to a piperidine ring, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane typically involves multiple steps. One common method starts with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a phenylmethanesulfonyl group. This can be achieved through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 4-position of the piperidine ring. Finally, the azepane ring is formed through a cyclization reaction, often using a suitable cyclizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer or neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
  • 1-(Methylsulfonyl)piperidine-4-carbaldehyde
  • 1-[(4-Methylphenyl)sulfonyl]-4-piperidinylcarbonyl)azepane

Uniqueness: 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)azepane is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

azepan-1-yl-(1-benzylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C19H28N2O3S/c22-19(20-12-6-1-2-7-13-20)18-10-14-21(15-11-18)25(23,24)16-17-8-4-3-5-9-17/h3-5,8-9,18H,1-2,6-7,10-16H2

InChI Key

NQSUAWRZWWCFBV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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